molecular formula C23H28N2O5 B153716 Z-Phe-Leu-OH CAS No. 4313-73-9

Z-Phe-Leu-OH

Cat. No. B153716
CAS RN: 4313-73-9
M. Wt: 412.5 g/mol
InChI Key: IBOXOGVHBFUSFH-UHFFFAOYSA-N
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Description

Z-Phe-Leu-OH, also known as 3-Fluoro-4-hydroxy-phenylalanine, is an organic compound that is used in scientific research for its unique properties. It is a derivative of the amino acid phenylalanine and is used in a variety of laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

Antagonism toward Formyl-Peptide Receptors

Z-Phe-Leu-OH analogues demonstrate significant biological action by antagonizing formyl-peptide receptors in human neutrophils. Studies have shown that certain analogues of this compound are more active antagonists compared to their reference counterparts. These peptides inhibit superoxide anion production and lysozyme release more efficaciously than neutrophil chemotaxis, indicating their potential in therapeutic applications related to immune responses and inflammation (Dalpiaz et al., 2002).

Chemotactic Peptide Analog Research

This compound derivatives have been synthesized to evaluate the effects of substitutions on activity and conformation in chemotactic peptides. These derivatives exhibit high biological activity, like stimulating superoxide production by rabbit neutrophils. NMR analysis of these analogs has provided insights into their solution conformation, contributing to our understanding of peptide structure-function relationships (Chauhan et al., 1988).

Role in Zinc Finger Motif

This compound is crucial in the structural integrity of the zinc finger motif, a common protein domain. The substitution of phenylalanine (Phe) in this motif with leucine (Leu) significantly alters the protein's stability and interaction with DNA. Understanding these interactions has implications in genetic regulation and protein design (Jasanoff & Weiss, 1993).

Photocatalytic Hydrogen Evolution

This compound is associated with photocatalytic hydrogen evolution (PHE), particularly in the construction of Z-scheme photocatalysts. Research has shown that certain composites involving this compound-related structures demonstrate superior PHE rates, indicating potential in renewable energy applications (Gao et al., 2019).

Controlled Self-Assembly of Modified Amino Acids

Carbobenzoxyphenylalanine (Z-Phe-OH) and related compounds have been studied for their self-assembly properties, forming well-defined morphologies like fibers and spherical structures. These studies are crucial for the development of novel materials with applications in various industries (Gour et al., 2021).

Mechanism of Action

Z-Phe-Leu-OH is an N-terminal protected Cbz-dipeptide substrate used to differentiate, characterize, and kinetically analyze various carboxypeptidases .

Safety and Hazards

When handling Z-Phe-Leu-OH, avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-16(2)13-20(22(27)28)24-21(26)19(14-17-9-5-3-6-10-17)25-23(29)30-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOXOGVHBFUSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318681
Record name Z-Phe-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4313-73-9
Record name NSC334018
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-Phe-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.